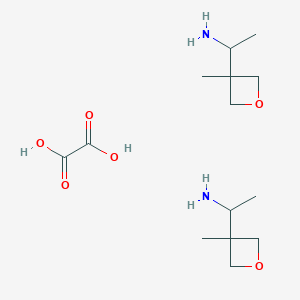

Bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Paper discusses the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst for dehydrative amidation between carboxylic acids and amines. This process could potentially be relevant for the synthesis of bis(1-(3-methyloxetan-3-yl)ethan-1-amine) by facilitating the formation of amide bonds in the presence of oxalic acid. The ortho-substituent on the boronic acid is crucial for preventing amine coordination, which could be a consideration in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of bis(1-(3-methyloxetan-3-yl)ethan-1-amine) would likely involve a central ethan-1-amine moiety with two 3-methyloxetan-3-yl groups attached. Paper provides an example of molecular structure analysis through the determination of crystal structures of co-crystals, which involves hydrogen bonding interactions. Similar techniques could be used to analyze the molecular structure of bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid, focusing on the potential hydrogen bonding with oxalic acid.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid. However, paper describes the proton transfer signaling mode in oxidized bis(indolyl)methane, which involves deprotonation and protonation leading to a color change. This concept may be extrapolated to understand the acid-base reactions that bis(1-(3-methyloxetan-3-yl)ethan-1-amine) could undergo when combined with oxalic acid, potentially affecting its color or other properties.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid, paper describes the properties of bis(arylalkyl)amines, which may share some structural similarities. These compounds can affect cardiac tissue and have been studied as antiarrhythmic agents. The physical properties such as solubility, melting point, and stability of bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid would need to be determined experimentally, but insights from related compounds could provide initial hypotheses.

Scientific Research Applications

Organic Salt Formation and Hydrogen Bonding

A study on organic salts revealed the formation of crystalline acid-base adducts involving compounds like oxalic acid, showcasing extensive intermolecular hydrogen bonds (N–H⋯O, O–H⋯O, and C–H⋯O) which contribute to the understanding of weak and strong noncovalent interactions in crystal packing. This research provides insights into the structural aspects of organic salts and their potential applications in designing novel materials with specific physical properties (Shouwen Jin et al., 2014).

Endosomolytic Polymers

Poly(amido-amine)s (PAAs), synthesized from various amines including 1,2-bis(N-methylamino)ethane, show promise as endosomolytic polymers. Their physicochemical and biological properties, such as basicity and cytotoxicity, were examined, highlighting their potential in biomedical applications, particularly in drug delivery and cellular internalization processes (P. Ferruti et al., 2000).

Catalytic Activity and Supramolecular Assembly

Research into metal-organic frameworks and catalytic systems includes the use of bis(imidazole) derivatives, such as in the construction of supramolecular assemblies. These studies not only explore the catalytic potential of these compounds but also their role in the development of materials with unique structural and functional properties (Lionel Cheruzel et al., 2005).

Chiral Ligand Synthesis

The synthesis of chiral ligands, such as bis(oxazoline) ligands, employs oxalic acid or substituted malonic acids condensed with amino alcohols. This process is crucial for the development of asymmetric catalysts, underlining the importance of such compounds in the synthesis of optically active materials and pharmaceuticals (YJ Zhang et al., 2007).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319 . These indicate that the compound may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Several precautionary statements are also provided, including recommendations for handling and storage, first-aid measures, and disposal .

properties

IUPAC Name |

1-(3-methyloxetan-3-yl)ethanamine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13NO.C2H2O4/c2*1-5(7)6(2)3-8-4-6;3-1(4)2(5)6/h2*5H,3-4,7H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSWECOZQQUACZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(COC1)C)N.CC(C1(COC1)C)N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2550677.png)

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2550682.png)

![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2550683.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2550687.png)

![1-(4-Methoxyphenyl)-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B2550694.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2550697.png)